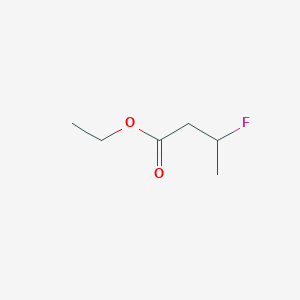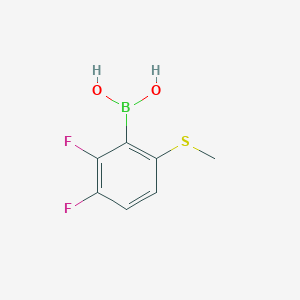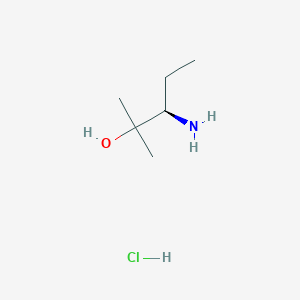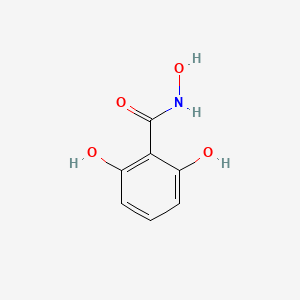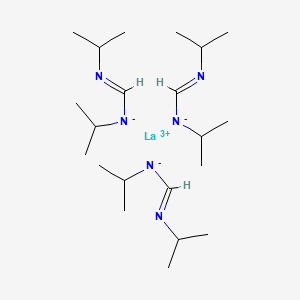
lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Tris(N,N’-di-i-propylformamidinato)lanthanum(III), also known as La-FMD, is primarily used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications . Its primary targets are the surfaces where thin film deposition is desired.
Mode of Action
La-FMD is an organometallic compound where a lanthanum atom is coordinated with three N,N’-di-i-propylformamidinato ligands . In CVD/ALD processes, it undergoes various chemical reactions such as oxidation-reduction reactions and ligand exchange reactions . The exact mode of action depends on the specific deposition process and the other chemicals involved.
Action Environment
The action of La-FMD is influenced by various environmental factors. It is sensitive to air and moisture , so CVD/ALD processes using La-FMD are typically carried out under controlled atmospheric conditions, often under vacuum or an inert gas . The temperature is another important factor, as La-FMD may decompose under heating conditions . The substrate surface also plays a crucial role in the deposition process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide typically involves the reaction of lanthanum salts with propan-2-yl(propan-2-yliminomethyl)azanide ligands. One common method is to react lanthanum chloride with the ligand in an appropriate solvent under inert atmosphere conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While there is limited information on the industrial production of this specific compound, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides.
Reduction: It can be reduced under specific conditions to yield different lanthanum complexes.
Substitution: The ligands can be substituted with other coordinating molecules to form new complexes.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed
Oxidation: Lanthanum(III) oxide.
Reduction: Reduced lanthanum complexes.
Substitution: New lanthanum coordination complexes with different ligands.
Scientific Research Applications
Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lanthanum complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Lanthanum(III) chloride: A simpler lanthanum salt used in various chemical reactions.
Lanthanum(III) oxide: An oxidation product of lanthanum complexes.
Lanthanum(III) nitrate: Another lanthanum salt with different coordination properties.
Uniqueness
Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other lanthanum compounds may not be as effective .
Properties
IUPAC Name |
lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.La/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHKHLSQPSBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[La+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45LaN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
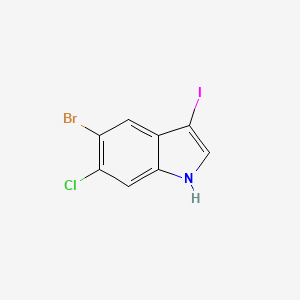
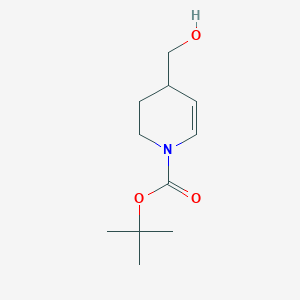
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289967.png)
![[1,3-bis[(1S)-1-naphthalen-1-ylethyl]-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B6289968.png)
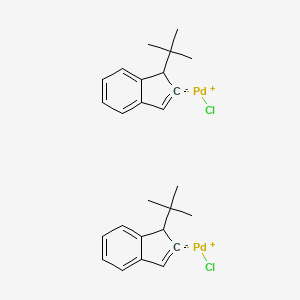
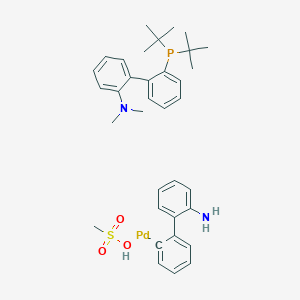
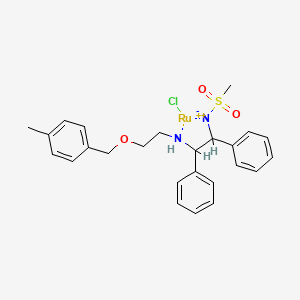
![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)

